molecular formula C9H7BrF2O3 B8238232 CID 131554291

CID 131554291

Cat. No.: B8238232
M. Wt: 281.05 g/mol
InChI Key: JLSJOJUDLPVUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 131554291 (Chemical Identifier: PubChem this compound) is a chemical compound of interest in natural product chemistry, with structural and functional characteristics that align with oscillatoxin derivatives.

Key analytical methods for characterizing this compound include gas chromatography-mass spectrometry (GC-MS) for purity assessment and vacuum distillation fractionation to isolate bioactive components . Its mass spectrum (Figure 1D in ) indicates a molecular ion peak consistent with a medium-sized organic molecule, though exact fragmentation patterns remain unspecified.

Properties

IUPAC Name

methyl 3-bromo-4,5-difluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8-4(9(13)15-2)3-5(11)7(12)6(8)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSJOJUDLPVUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)OC)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not reported C₃₈H₄₈BrN₅O₁₀ C₃₉H₅₀BrN₅O₁₀
Molecular Weight (Da) ~750 (estimated) 814.7 828.7
Key Functional Groups Cyclic peptide Brominated indole Methylated indole
Solubility Moderate in DMSO Low in aqueous buffers Improved in organic solvents
Bioactivity Neurotoxic (inferred) Cytotoxic, tumor inhibition Enhanced membrane penetration

Functional Analogues

Compounds with overlapping applications or mechanisms include:

  • L-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine (CAS 1254115-23-5) : A synthetic compound with a piperazine backbone, sharing moderate solubility (86.7 mg/mL) and log P values comparable to this compound .
  • (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) : Exhibits similar halogenation patterns and bioavailability scores (0.55), though distinct in its boronic acid functionality and enzyme inhibition profiles .

Research Findings and Implications

  • Bioactivity : this compound’s structural resemblance to oscillatoxin D suggests shared mechanisms of action, such as ion channel modulation, though empirical data is lacking .
  • Analytical Challenges : Unlike synthetic analogs (e.g., CAS 1254115-23-5), natural oscillatoxins require advanced fractionation techniques (e.g., vacuum distillation) for isolation, complicating yield optimization .
  • Therapeutic Potential: Methylated derivatives like CID 185389 demonstrate improved pharmacokinetics, guiding future derivatization strategies for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.